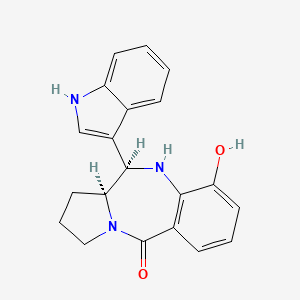

11-Epitilivalline

Description

Contextualization within Pyrrolobenzodiazepine Alkaloids

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-interactive agents that originate from various bacteria, most notably Streptomyces species. nih.gov Their unique tricyclic structure, consisting of a pyrrolidine (B122466) ring fused to a benzodiazepine (B76468) system, allows them to bind to the minor groove of DNA.

Tilivalline (B46830) and its epimer, 11-Epitilivalline, are distinguished as the first PBDs found to be produced by a human gut bacterium, Klebsiella oxytoca, and linked to intestinal disease. nih.govwikipedia.org Unlike many other PBDs, tilivalline's biosynthesis involves a non-enzymatic, spontaneous reaction. nih.gov The core of these compounds is formed by a nonribosomal peptide synthetase (NRPS) system, which combines 3-hydroxyanthranilic acid and L-proline. acs.orgacs.org This pathway initially creates a simpler PBD called tilimycin. nih.gov Tilivalline is then formed when tilimycin reacts with indole (B1671886), which is also generated by the bacterium. nih.govacs.org

Historical Overview of this compound and Related Compound Discovery

The discovery of tilivalline and its association with Klebsiella oxytoca was a significant step in understanding the mechanisms of AAHC. ebi.ac.uk Researchers isolated tilivalline from K. oxytoca and demonstrated its role in causing the symptoms of colitis in animal models. ebi.ac.uk Further investigation into the products of K. oxytoca revealed the presence of this compound, an epimer of tilivalline.

The biosynthesis of these compounds is a complex process involving several enzymes and gene clusters. Key components include the aroX and NRPS operons. asm.orgbiorxiv.org The NRPS system, comprising proteins NpsA, ThdA, and NpsB, constructs the initial PBD backbone. acs.org Studies involving the heterologous expression of the tilivalline biosynthetic gene cluster in Escherichia coli have been crucial in elucidating this pathway. acs.org These studies confirmed that the final step, the addition of the indole group to the PBD core to form tilivalline and this compound, occurs non-enzymatically through a Friedel–Crafts-like reaction. acs.org

Stereochemical Significance and Nomenclature in the Pyrrolobenzodiazepine Class

The defining difference between tilivalline and this compound lies in their stereochemistry at the C11 position of the PBD core structure. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical for the biological activity of PBDs.

The nomenclature reflects this specific structural difference. The prefix "epi-" indicates that this compound is an epimer of tilivalline, differing in the configuration at one of several stereocenters. In this case, the difference is at the C11 carbon. The precise stereochemical designations according to IUPAC nomenclature for tilivalline are (11S, 11aS). ebi.ac.uknih.gov This highlights the specific spatial orientation of the substituents at these chiral centers.

The formation of both tilivalline and its epimer can be detected when the PBD precursor is incubated with indole, confirming their close biosynthetic relationship. acs.org This stereoisomerism is significant as it can lead to different biological activities and interactions with molecular targets. While tilivalline has been shown to bind to tubulin and stabilize microtubules, leading to mitotic arrest, the specific activities of this compound are a subject of ongoing research. nih.govnih.gov

Compound Data

Below are interactive tables detailing the properties of the compounds mentioned in this article.

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 80279-25-0 | C₂₀H₁₉N₃O₂ | 333.38 |

| Tilivalline | 80279-24-9 | C₂₀H₁₉N₃O₂ | 333.39 |

| Tilimycin | Not Available | C₁₃H₁₄N₂O₂ | 230.26 |

| Indole | 120-72-9 | C₈H₇N | 117.15 |

| 3-Hydroxyanthranilic acid | 548-93-6 | C₇H₇NO₃ | 153.13 |

Structure

3D Structure

Properties

Molecular Formula |

C20H19N3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(6R,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18+/m0/s1 |

InChI Key |

AJZNARCWDDMOPL-FUHWJXTLSA-N |

Isomeric SMILES |

C1C[C@H]2[C@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |

Canonical SMILES |

C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Natural Occurrence and Microbial Production of 11 Epitilivalline

Identification and Isolation from Bacterial Species

The identification of tilivalline (B46830) and its analogs, including 11-Epitilivalline, has been documented in several bacterial species, ranging from human gut commensals to insect pathogens.

Klebsiella oxytoca, a Gram-negative bacterium commonly found in the human gut, is the primary and most well-characterized producer of tilivalline. ebi.ac.ukpnas.org Certain toxigenic strains of K. oxytoca are identified as the causative agent of antibiotic-associated hemorrhagic colitis (AAHC), a condition distinct from Clostridioides difficile infection. ebi.ac.ukpnas.org In the context of a gut environment disrupted by antibiotic therapy, these pathobiotic strains can proliferate and produce tilivalline. pnas.orgbiorxiv.org The toxin was first isolated from K. oxytoca and identified as the virulence factor responsible for the epithelial cell damage and disruption of the intestinal barrier seen in AAHC. pnas.org The genes for its biosynthesis are located on a distinct pathogenicity island. biorxiv.org

Tilivalline has also been listed as a metabolite of Klebsiella pneumoniae, a closely related and clinically significant species. ebi.ac.uk While K. pneumoniae is a known pathogen responsible for a variety of infections, the production of tilivalline within this species is less extensively documented than in K. oxytoca. ijcmas.commednexus.org The detection indicates that the genetic capacity for producing this class of compounds may be present in other members of the Klebsiella genus, though K. oxytoca remains the model organism for its study.

In a distinct ecological context, tilivalline and its analogs have been identified in the entomopathogenic bacterium Xenorhabdus eapokensis. ebi.ac.uknih.gov Xenorhabdus species exist in a symbiotic relationship with Steinernema nematodes. wikipedia.org The bacteria are carried by the nematodes into an insect host, where they release a cocktail of toxins and other metabolites to kill the insect and prevent putrefaction of the carcass by competing microbes. nih.govwikipedia.org The identification of a tilivalline biosynthetic gene cluster in X. eapokensis that is similar to the one in K. oxytoca demonstrates a fascinating case of convergent evolution for a potent bioactive compound. nih.gov

Table 1: Bacterial Sources of Tilivalline and its Analogs

| Bacterial Species | Primary Ecological Niche | Role in Tilivalline Production | Citation(s) |

| Klebsiella oxytoca | Human Intestinal Microbiota | Primary source organism; virulence factor in AAHC. | ebi.ac.ukpnas.org |

| Klebsiella pneumoniae | Human Microbiota, Environment | Detected as a producer. | ebi.ac.uk |

| Xenorhabdus eapokensis | Symbiont of Entomopathogenic Nematodes | Producer of tilivalline and its analogs. | ebi.ac.uknih.gov |

Ecological Roles and Classification as a Bacterial Metabolite

This compound is classified as a secondary bacterial metabolite, specifically a non-ribosomally synthesized peptide derivative of the pyrrolobenzodiazepine (PBD) class. ebi.ac.ukpnas.org Such metabolites are not essential for primary growth but often confer a selective advantage in specific environments.

The ecological role of tilivalline is context-dependent:

In the Human Gut: For K. oxytoca, tilivalline functions as a potent cytotoxin and a key virulence factor. biorxiv.org It disrupts the microtubule network in host epithelial cells, leading to mitotic arrest and apoptosis (programmed cell death). ebi.ac.uk This action damages the protective intestinal barrier, causing the inflammation and colitis characteristic of AAHC. pnas.org Its production by a resident gut bacterium, or pathobiont, following antibiotic-induced dysbiosis is a clear example of how microbial metabolites can directly mediate disease. pnas.orgbiorxiv.org

In Insect Pathogenesis: For Xenorhabdus eapokensis, the production of tilivalline and other secondary metabolites is central to its symbiotic and pathogenic lifestyle. nih.govwikipedia.org These compounds are deployed to rapidly kill the insect host and, crucially, to exhibit antimicrobial properties that suppress the growth of competing bacteria and fungi, thereby preserving the insect cadaver as a food source for the bacterium and its nematode partner. wikipedia.org

Environmental Factors Influencing Microbial Production of this compound

The biosynthesis of tilivalline is not constitutive but is tightly regulated by a variety of environmental and nutritional signals. Studies in K. oxytoca have identified several factors that modulate the expression of the biosynthetic genes.

Nutrient Sources: The type of carbon source available significantly impacts production. Gene expression for tilivalline synthesis is enhanced when the bacteria are grown in tryptone lactose (B1674315) broth. frontiersin.org Conversely, the presence of glucose represses gene expression, while glycerol (B35011) acts as an activator. frontiersin.org

Osmolarity and Ions: High osmolarity, induced by elevated sodium chloride concentrations, leads to a marked decrease in the transcription of the biosynthetic genes. frontiersin.org Depletion of the divalent cations calcium (Ca²⁺) and magnesium (Mg²⁺) also diminishes gene expression. frontiersin.org

Chemical Inhibitors: Specific molecules can inhibit the biosynthetic pathway. Both salicylic (B10762653) acid and acetylsalicylic acid have been shown to block the production of tilivalline in K. oxytoca liquid cultures. ebi.ac.uk

Transcriptional Regulation: The production is controlled by global transcriptional regulators that sense the cell's metabolic state. Key regulators include the cAMP receptor protein (CRP), which directly activates the biosynthetic operons, and the leucine-responsive regulatory protein (Lrp), which also activates gene expression, particularly in the presence of leucine. biorxiv.orgfrontiersin.org In contrast, the regulator OmpR, which is part of a two-component system that senses environmental signals like osmolarity, acts as a repressor. mdpi.com

Growth Phase: The production of tilivalline is linked to the bacterial growth cycle, with synthesis commencing as the culture enters the stationary phase. acs.org

Table 2: Environmental and Regulatory Factors Affecting Tilivalline Production in K. oxytoca

| Factor | Type | Effect on Production | Citation(s) |

| Glucose | Nutrient | Repression | frontiersin.org |

| Glycerol | Nutrient | Activation | frontiersin.org |

| Lactose | Nutrient | Activation | frontiersin.org |

| Leucine | Nutrient (Regulator Effector) | Activation (via Lrp) | biorxiv.org |

| High Osmolarity (NaCl) | Environmental Stress | Repression | frontiersin.org |

| Ca²⁺/Mg²⁺ Depletion | Environmental Stress | Repression | frontiersin.org |

| Salicylic Acid | Chemical Inhibitor | Inhibition | ebi.ac.uk |

| Acetylsalicylic Acid | Chemical Inhibitor | Inhibition | ebi.ac.uk |

| CRP | Transcriptional Regulator | Activation | frontiersin.org |

| Lrp | Transcriptional Regulator | Activation | biorxiv.org |

| OmpR | Transcriptional Regulator | Repression | mdpi.com |

| Stationary Growth Phase | Growth Condition | Onset of Production | acs.org |

Biosynthesis Pathways and Regulation of 11 Epitilivalline

Elucidation of the Nonribosomal Peptide Synthetase (NRPS) System

Nonribosomal peptide synthetases are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.govmdpi.com In the case of tilivalline (B46830), a bi-modular NRPS system is central to its formation, assembling the core structure of its immediate precursor. plos.orgnih.gov

The genetic blueprint for tilivalline biosynthesis is located within a specific pathogenicity island on the genome of cytotoxic K. oxytoca strains. nih.gov This biosynthetic gene cluster (BGC), also known as the tilivalline (til) or kleboxymycin gene cluster, contains the necessary genes for producing the enterotoxins tilimycin and tilivalline. secondarymetabolites.orgresearchgate.net The BGC is organized into two primary operons: one containing the NRPS genes (npsA, thdA, and npsB) and another, the aroX operon, responsible for synthesizing the precursor 3-hydroxyanthranilic acid. nih.govplos.org

Analysis of the BGC in K. oxytoca has identified several key genes. nih.govplos.org Similar gene clusters have also been identified in various Xenorhabdus species, indicating a conserved biosynthetic strategy. plos.org

Table 1: Key Gene Clusters in Tilivalline Biosynthesis

| Gene Cluster | Organism | Key Genes | Function |

|---|---|---|---|

| Tilivalline (til) BGC | Klebsiella oxytoca | npsA, thdA, npsB | Core NRPS machinery for peptide assembly. nih.gov |

| aroX operon (hmoX, adsX, icmX, dhbX, aroX) | Synthesis of the 3-hydroxyanthranilic acid precursor. nih.govplos.org |

The biosynthesis of the tilivalline backbone is carried out by a bi-modular NRPS system composed of three distinct proteins: NpsA, ThdA, and NpsB. nih.gov Each component has a specific role in the assembly line process.

NpsA : This protein functions as a stand-alone adenylation (A) domain. Its primary role is to recognize and activate the first building block, 3-hydroxyanthranilic acid, using ATP. nih.govnih.gov

ThdA : Acting as the thiolation (T) domain, or peptidyl carrier protein (PCP), ThdA is responsible for tethering the activated 3-hydroxyanthranilic acid. nih.gov

NpsB : This large protein constitutes the second module of the NRPS. It contains a condensation (C) domain, a second adenylation (A) domain specific for L-proline, and another thiolation (T) domain. nih.gov The C-domain catalyzes the formation of a peptide bond between the two activated amino acids. nih.gov Finally, a C-terminal reductase (Re) domain on NpsB releases the assembled dipeptide aldehyde, which cyclizes to form the pyrrolobenzodiazepine core, tilimycin. nih.govnih.gov

Table 2: Enzymatic Components of the Tilivalline NRPS System

| Enzyme | Domain Composition | Substrate Specificity | Function |

|---|---|---|---|

| NpsA | Adenylation (A) | 3-Hydroxyanthranilic Acid | Recognizes and activates the starter unit. nih.gov |

| ThdA | Thiolation (T) | Activated 3-HAA | Covalently binds the activated starter unit. nih.gov |

Precursor Integration and Metabolic Flux in 11-Epitilivalline Biosynthesis

The production of tilivalline is highly dependent on the availability of specific precursor molecules, which are supplied by distinct metabolic pathways within the bacterium.

3-Hydroxyanthranilic acid (3-HAA) serves as the foundational building block for the pyrrolobenzodiazepine structure. nih.govhmdb.ca It is an intermediate in the metabolism of tryptophan. hmdb.ca The synthesis of 3-HAA is governed by the aroX operon within the tilivalline BGC. plos.org A key intermediate in this pathway is 2-amino-2-deoxychorismate (ADIC), which is formed from chorismate by the enzyme 2-amino-2-deoxyisochorismate synthase (AdsX). nih.govnih.gov This highlights the diversion of intermediates from primary aromatic amino acid metabolism for the production of this secondary metabolite.

A unique feature of tilivalline biosynthesis is that the final assembly step is not catalyzed by an enzyme. nih.gov The direct enzymatic product of the NRPS pathway is actually a more potent cytotoxin called tilimycin. nih.govnih.gov Tilivalline is formed through the spontaneous, non-enzymatic reaction of tilimycin with indole (B1671886). nih.gov

The indole required for this reaction is generated by the bacterium from L-tryptophan via the enzyme tryptophanase (TnaA). nih.gov The availability of indole is therefore a critical factor determining whether the final product is tilimycin or tilivalline. nih.gov Experiments have shown that in the absence of the tnaA gene, K. oxytoca produces tilimycin but not tilivalline. nih.gov Furthermore, the addition of synthetic tilimycin and indole to a medium without any bacteria or enzymes results in the spontaneous formation of tilivalline. nih.gov

Stereochemical Control Mechanisms during Biosynthesis

The stereochemistry of natural products is typically under strict enzymatic control. However, in the case of tilivalline, the final stereocenter at the C11 position is established during a non-enzymatic step. The nucleophilic attack of indole on the imine moiety of the enzymatically produced tilimycin leads to the formation of tilivalline. nih.gov Despite the absence of an enzyme to guide this final reaction, the process yields the natural trans isomer of tilivalline, suggesting that this configuration is the thermodynamically favored product of the reaction. nih.gov

Genetic Regulation and Expression of this compound Biosynthetic Genes

The biosynthesis of epipolythiodioxopiperazine (ETP) alkaloids, including this compound, is a complex process orchestrated by a series of enzymes encoded by genes typically organized in a contiguous chromosomal region known as a biosynthetic gene cluster (BGC). While direct research on the genetic regulation of this compound is not extensively documented, significant insights can be drawn from studies on closely related dimeric ETPs, such as verticillin (B84392), and the well-characterized monomeric ETP, gliotoxin (B1671588).

The biosynthetic gene cluster responsible for verticillin production, designated as the ver cluster, has been identified in the fungus Clonostachys rogersoniana. nih.gov This discovery provides a foundational model for understanding the genetic underpinnings of this compound biosynthesis. The organization and function of the ver cluster show remarkable parallels to the extensively studied gli gene cluster in Aspergillus fumigatus, which is responsible for gliotoxin biosynthesis. nih.govwikipedia.orgresearchgate.net Therefore, the regulatory mechanisms governing the gli cluster are considered a valuable prototype for understanding the expression of genes involved in producing verticillin-type compounds. researchgate.net

The core of the biosynthetic pathway for these alkaloids is the synthesis of the dioxopiperazine skeleton, which is catalyzed by a nonribosomal peptide synthetase (NRPS). In the ver cluster, this key enzyme is encoded by the gene verP. nih.gov Gene disruption experiments have confirmed that verP is essential for verticillin production. Its inactivation completely halts the biosynthesis, which can be restored by reintroducing a functional copy of the gene. nih.gov This highlights verP as a central and indispensable component of the biosynthetic machinery.

The regulation of the gli cluster in Aspergillus fumigatus, and by extension, likely the ver cluster, involves specific transcription factors that control the expression of the biosynthetic genes. A key regulatory protein is GliZ, a binuclear zinc finger transcription factor that positively regulates the expression of the gli cluster genes. nih.gov The presence of a homologous transcription factor within or associated with the ver cluster would suggest a similar mode of transcriptional activation.

Furthermore, the biosynthesis of gliotoxin is subject to negative regulation. An S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase, encoded by the gene gtmA, acts as a negative regulator by methylating the sulfur residues of a dithiol gliotoxin intermediate. wikipedia.org This modification prevents the formation of the characteristic disulfide bridge, thereby inhibiting the production of the final toxic compound. This mechanism suggests a sophisticated feedback loop to control the level of the bioactive molecule. It is plausible that a similar enzymatic control point exists for regulating the output of the ver cluster.

Interestingly, the final product, gliotoxin, appears to be involved in a positive feedback loop, regulating its own production. acs.org This auto-regulation adds another layer of complexity to the control of ETP biosynthesis. Disruption of the NRPS gene gliP in the gli cluster led to a downregulation of other genes in the cluster, an effect that could be reversed by adding external gliotoxin. acs.org This suggests that the presence of the ETP molecule itself can influence the transcriptional activity of its own biosynthetic gene cluster.

Based on the homology to the well-characterized gli cluster, the proposed genes within the ver cluster and their putative functions are outlined below. This provides a genetic blueprint for the biosynthesis of verticillin-type alkaloids like this compound.

| Gene (in ver cluster) | Homolog (in gli cluster) | Proposed Function |

|---|---|---|

| verP | gliP | Nonribosomal Peptide Synthetase (NRPS), catalyzes the formation of the initial dipeptide scaffold. nih.govwikipedia.org |

| verT | gliT | Thiol oxidase, likely involved in forming the critical disulfide bridge. wikipedia.orgresearchgate.net |

| verN | gliN | N-methyltransferase, responsible for methylation steps in the pathway. wikipedia.orgresearchgate.net |

| - | gliZ | Transcription factor, positively regulates the expression of the biosynthetic genes. nih.gov |

| - | gtmA | Bis-thiomethyltransferase, acts as a negative regulator of the pathway. wikipedia.org |

| - | gliA | Major facilitator superfamily (MFS) transporter, likely involved in exporting the final product. wikipedia.org |

| - | gliC | Cytochrome P450 monooxygenase, involved in modification of the peptide backbone. wikipedia.org |

| - | gliF | Cytochrome P450 monooxygenase, involved in modification of the peptide backbone. wikipedia.org |

| - | gliM | O-methyltransferase, involved in methylation steps. wikipedia.org |

Note: This table includes key genes from the verticillin (ver) cluster and their homologs in the gliotoxin (gli) cluster to illustrate the proposed functions based on current scientific understanding. Not all genes in the ver cluster have been individually characterized, and their functions are inferred from the well-studied gli system.

Chemical Synthesis and Derivatization Strategies for 11 Epitilivalline

Total Synthesis Methodologies for Pyrrolobenzodiazepine Core Structures

The total synthesis of the pyrrolobenzodiazepine (PBD) core, the fundamental structure of tilivalline (B46830) and its epimers, is a significant area of research due to the potent biological activities of this class of compounds. google.com The PBD structure consists of an aromatic A-ring and a pyrrolo C-ring. google.com The B-ring contains an electrophilic imine or carbinolamine at the N10-C11 position, which is crucial for its interaction with DNA. google.com All known natural PBDs possess an (S)-configuration at the C11a chiral center, giving them a specific right-handed three-dimensional shape that facilitates a snug fit within the minor groove of DNA. google.comgoogle.com

A key strategy in the synthesis of the PBD core involves the use of the Curtius rearrangement. wikipedia.org This reaction facilitates the conversion of a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.gov In the context of PBD synthesis, a modified Curtius reaction is particularly effective. acs.org

The synthesis of tilivalline, for instance, employs a modified Curtius reaction to convert 3-substituted phthalic anhydrides into 3-substituted isatoic anhydrides. acs.org This is achieved by treating the phthalic anhydride (B1165640) with trimethylsilyl (B98337) azide. hud.ac.uk The resulting isatoic anhydride is a crucial intermediate for building the PBD dilactam core. hud.ac.uk The direct reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA) is another common variation, often referred to as the "modified Curtius rearrangement," which produces urethanes through an acyl azide intermediate. nih.gov This method is valued for its mild conditions and tolerance of various functional groups. wikipedia.org The use of Lewis acid catalysts like boron trifluoride or boron trichloride (B1173362) can reduce the reaction temperature and improve the yield of the isocyanate. wikipedia.org

The final step in the formation of tilivalline involves the introduction of an indole (B1671886) group at the C11 position of the PBD core. This reaction must be stereoselective to yield the correct isomer. The PBD core exists in equilibrium between several forms, including an electrophilic imine at the N10-C11 position. google.com This imine is susceptible to nucleophilic attack.

In the total synthesis of tilivalline, the stereoselective introduction of indole occurs via attack on an acyliminium precursor from the less hindered side. acs.org Another described method involves a Mannich-type intramolecular cyclization that is accompanied by a completely stereoselective introduction of the indole moiety. researchgate.net Biosynthetically, it is understood that tilivalline is formed when biogenetically generated indole non-enzymatically attacks the C11 position of the PBD intermediate, tilimycin. researchgate.netplos.org The pyrrolidine-catalyzed formation of adducts at the C11 position has been observed, highlighting the reactivity of this site, though in that specific case, the reaction with acetone (B3395972) led to a loss of the critical N10-C11 imine functionality and cytotoxicity. researchgate.net

The inherent chirality of the PBD structure necessitates the use of chiral starting materials to control the stereochemical outcome of the synthesis. (S)-Proline is a commonly used chiral precursor for this purpose. libretexts.org It is an inexpensive and readily available bifunctional organocatalyst, often called the "simplest enzyme" for its ability to catalyze reactions with high stereoselectivity. libretexts.org

In the synthesis of tilivalline, the entire C-ring and its stereochemistry are derived from (S)-proline. acs.org A five-step synthesis of tilivalline starts from (S)-proline and 3-(benzyloxy)isatoic anhydride. acs.org The cyclocondensation of isatoic anhydrides with proline or its derivatives, like 4-hydroxy-L-proline, is a preferred route for constructing the PBD scaffold. hud.ac.uk The use of chiral precursors like (S)-proline is fundamental in establishing the (S)-configuration at the C11a position, which is characteristic of all-natural PBDs and dictates their three-dimensional shape for DNA binding. google.comnih.gov

Semi-synthetic Approaches for Novel 11-Epitilivalline Analogs

Semi-synthetic methods, which combine chemical synthesis with microbial biosynthesis, are powerful tools for generating novel analogs of complex natural products that may be difficult to access through total synthesis alone. researchgate.net

Precursor-directed biosynthesis (PDB) is a technique where synthetic analogs of natural biosynthetic precursors are fed to a microorganism, which then incorporates them into the final product, yielding a modified analog. researchgate.netnih.gov This approach leverages the organism's native enzymatic machinery to perform complex chemical transformations. researchgate.net

This strategy has been successfully applied to generate new tilivalline analogs. In one study, heterologous expression of the tilivalline biosynthesis genes from Klebsiella oxytoca in E. coli and subsequent feeding of precursor analogs led to the production of new derivatives. plos.org Similarly, when the entomopathogenic bacterium Xenorhabdus eapokensis, another producer of tilivalline, was cultivated with supplemented precursor molecules, 11 new tilivalline analogs were identified. plos.org This demonstrates the utility of PDB in expanding the chemical diversity of the tilivalline family. rsc.orgoregonstate.edu

Mutasynthesis, or mutational biosynthesis, is a related technique that involves using a mutant strain of a producing organism. researchgate.net This mutant is blocked in the biosynthesis of a specific precursor. To produce the final natural product or its analogs, the blocked precursor or a synthetic analog must be supplied in the culture medium. researchgate.net This method prevents the formation of the original natural product, leading exclusively to the production of novel analogs. researchgate.net

Mutasynthesis has been employed in the study of tilivalline biosynthesis. An E. coli strain engineered to express the tilivalline biosynthesis genes (xtvAB) was used. plos.org These studies, where the biosynthesis of an intermediate was blocked, required the supplementation of 3-hydroxy anthranilic acid to produce tilivalline. plos.org This approach not only helps to elucidate the biosynthetic pathway but also provides a platform for creating structural diversity by feeding various synthetic precursors to the mutant strain, a technique that has proven effective for other complex natural products. nih.gov

Synthetic Modifications for Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For tilivalline (TV) and its derivatives, including this compound, synthetic modifications have been explored to elucidate the key structural features governing their cytotoxicity. These investigations have primarily focused on modifications of the pyrrolo nih.govresearchgate.netbenzodiazepine (B76468) nucleus, particularly at the 11-position and on the aromatic benzene (B151609) ring, with cytotoxicity against cell lines such as mouse leukemia L1210 being a common endpoint. nih.govebi.ac.uk

Research into a variety of synthesized tilivalline analogues has provided significant insights into the molecule's cytotoxic potential. nih.gov Key findings have centered on the stereochemistry at the 11-position and the nature of the substituent at this site. nih.govebi.ac.uk

A pivotal discovery was the effect of replacing the indole group at the 11-position. The introduction of a cyano (CN) group in the beta configuration resulted in a compound approximately 100 times more cytotoxic than the parent tilivalline. nih.govebi.ac.uk This analogue exhibited an IC50 value of 0.05 µg/mL against mouse leukemia L1210 cells. nih.gov

The stereochemistry at this position proved to be critical for activity. The alpha-epimer of the cyano-substituted analogue showed a drastic reduction in potency, with about one-hundredth the cytotoxicity of the highly active 11-beta-cyano compound. nih.govebi.ac.uk This demonstrates a strong stereospecific requirement for the interaction with its biological target.

Interactive Table: Structure-Activity Relationship of Tilivalline Derivatives

| Compound | Modification from Tilivalline | Cytotoxicity (Cell Line) | Reported Activity/Potency |

| Tilivalline | Baseline reference compound | Mouse Leukemia (L1210) | Cytotoxic. nih.gov |

| Tilivalline | Baseline reference compound | Human Cervix Carcinoma (KB-3.1) | IC50 = 1.63 µM. uni-saarland.de |

| 11-beta-Cyano Analogue | Indole group at C11 replaced with a cyano (CN) group | Mouse Leukemia (L1210) | ~100x more cytotoxic than Tilivalline; IC50 = 0.05 µg/mL. nih.govnih.gov |

| 11-alpha-Cyano Analogue | Epimer of the beta-cyano analogue | Mouse Leukemia (L1210) | ~1/100th the cytotoxicity of the 11-beta-cyano compound. nih.govebi.ac.uk |

| Carbinolamine Precursor | Lacks the C11 indole group entirely | Human Cervix Carcinoma (KB-3.1) | ~20-fold less active than Tilivalline; IC50 = 23.65 µM. uni-saarland.de |

Molecular and Cellular Mechanisms of Action of 11 Epitilivalline

Interaction with Cellular Microtubule Networks

11-Epitilivalline is characterized as a microtubule-stabilizing agent (MSA), a class of compounds that interfere with the dynamic instability of microtubules, which is essential for various cellular functions, particularly cell division. ebi.ac.ukuq.edu.au

The primary molecular target of this compound is tubulin, the protein subunit that polymerizes to form microtubules. wikipedia.orgebi.ac.uk The compound binds to tubulin, promoting its assembly into microtubules and subsequently hyperstabilizing the polymer structure. wikipedia.orgnih.gov This stabilization effect makes the microtubules resistant to depolymerization. uzh.ch

Microtubule-stabilizing agents typically bind to β-tubulin, inducing a conformational change that enhances the lateral contacts between the individual protofilaments that make up the microtubule cylinder. uzh.ch This action shifts the equilibrium of tubulin dynamics heavily towards the polymerized state, effectively freezing the microtubule network. uzh.ch While the precise binding site of this compound is a subject of ongoing research, its action is functionally similar to other well-characterized MSAs that disrupt microtubule dynamics. nih.govnih.gov

Table 1: Key Molecular Interactions of this compound

| Target Molecule | Primary Action | Consequence |

|---|---|---|

| β-tubulin | Binding and conformational change. uzh.ch | Promotion of tubulin polymerization. ebi.ac.ukuq.edu.au |

The dynamic nature of microtubules, characterized by rapid cycles of growth (polymerization) and shrinkage (depolymerization), is critical for the formation and function of the mitotic spindle during cell division. nih.gov The mitotic spindle is the cellular machinery responsible for accurately segregating chromosomes into two daughter cells. opentextbc.ca

By stabilizing microtubules, this compound suppresses their dynamics, which prevents the proper assembly and function of the mitotic spindle. wikipedia.orgnih.gov This disruption triggers a cellular surveillance mechanism known as the spindle assembly checkpoint, which halts the cell cycle to prevent erroneous chromosome segregation. lumenlearning.com Consequently, cells exposed to the compound are unable to progress through mitosis and become arrested, typically at the G2/M phase of the cell cycle. nih.gov This prolonged mitotic arrest is a key factor leading to the cytotoxic effects of the compound. wikipedia.orgebi.ac.ukuq.edu.au

Table 2: Effects of this compound on Cell Cycle Progression

| Cellular Structure / Process | Effect of this compound | Outcome |

|---|---|---|

| Microtubule Dynamics | Suppression and hyperstabilization. wikipedia.orgnih.gov | Failure of mitotic spindle formation. nih.gov |

| Mitotic Spindle | Abnormal formation and function. embopress.org | Inability to segregate chromosomes correctly. lumenlearning.com |

Induction of Apoptosis in Target Cells

A prolonged arrest in mitosis ultimately leads the cell to initiate a programmed cell death pathway known as apoptosis. uq.edu.aursc.org This is a controlled process that eliminates damaged or dysfunctional cells without inducing an inflammatory response. wikipedia.org this compound has been shown to be a potent inducer of apoptosis in target cells. wikipedia.orgebi.ac.uk

The apoptotic cascade triggered by microtubule-stabilizing agents like this compound typically involves the intrinsic, or mitochondrial, pathway. thermofisher.com This pathway is initiated by intracellular stress signals, such as the mitotic arrest caused by the compound. thermofisher.com The stress signals converge on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane. nih.gov

This event is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govnih.gov The cellular stress can lead to the inactivation of anti-apoptotic proteins, tipping the balance in favor of the pro-apoptotic members and triggering the release of key signaling molecules from the mitochondria. wikipedia.orgthermofisher.com

The execution of apoptosis involves a cascade of specific cellular components. Following the stress of mitotic arrest, several key players are activated:

Bcl-2 Family Proteins: These proteins are the primary regulators of the intrinsic pathway. The balance between pro- and anti-apoptotic members determines the cell's fate. nih.gov

Mitochondria: Upon receiving pro-apoptotic signals, mitochondria release critical factors into the cytoplasm, most notably cytochrome c. thermofisher.comnih.gov

Apoptosome: In the cytoplasm, released cytochrome c binds to a protein called Apaf-1 and procaspase-9, forming a multi-protein complex known as the apoptosome. nih.govantibodiesinc.com

Caspases: The formation of the apoptosome activates caspase-9, an initiator caspase. antibodiesinc.com Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. nih.gov These executioner caspases are proteases that dismantle the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage and DNA fragmentation. antibodiesinc.comnih.gov

Impact on Epithelial Barrier Integrity

Beyond its effects on individual cells, this compound has been demonstrated to disrupt the integrity of the epithelial barrier. wikipedia.org This barrier, particularly in the intestine, is a critical line of defense, formed by a single layer of epithelial cells linked by intercellular junctions. nih.govresearchgate.net

The toxin's ability to induce apoptosis in intestinal epithelial cells is a primary mechanism for this disruption. wikipedia.orgebi.ac.uk The death and subsequent loss of these cells compromise the physical continuity of the barrier. frontiersin.org Furthermore, studies on the related toxins from K. oxytoca suggest a potential impact on tight junction proteins, such as claudin-1, which are essential for sealing the space between adjacent epithelial cells. ebi.ac.uk This disruption of the epithelial barrier increases its permeability, which can contribute to the pathology of diseases like antibiotic-associated hemorrhagic colitis. wikipedia.org

Modulation of Tight Junction Proteins (e.g., Claudin-1, Claudin-5, Claudin-8)

Recent research indicates that the intestinal barrier dysfunction caused by toxigenic Klebsiella oxytoca occurs through complex mechanisms involving the modulation of tight junction proteins. These effects are not solely attributable to this compound but are part of a broader pathogenic process.

The impairment of the intestinal barrier by K. oxytoca is understood to happen via two distinct pathways: one that is dependent on the presence of the toxins this compound and Tilimycin, and another that is independent of these toxins. researchgate.net

Claudin-1: The modulation of Claudin-1 is directly linked to the cytotoxic effects of this compound and its co-produced toxin, Tilimycin. researchgate.netasm.org Both toxins contribute to the damage and redistribution of Claudin-1 in colonic epithelial cells. researchgate.netasm.org This damage is a consequence of the toxins inducing apoptosis (programmed cell death), which leads to a compromised intestinal barrier. researchgate.net

Claudin-5 and Claudin-8: In contrast to Claudin-1, the reduction and redistribution of the sealing claudins, Claudin-5 and Claudin-8, are considered to be independent of this compound and Tilimycin. researchgate.net This suggests that other virulence factors produced by K. oxytoca are responsible for weakening the paracellular pathway through the modulation of these specific tight junction proteins. researchgate.net

| Tight Junction Protein | Effect Observed | Dependence on this compound/Tilimycin | Reference |

|---|---|---|---|

| Claudin-1 | Damaged and redistributed | Dependent | researchgate.netasm.org |

| Claudin-5 | Reduced and redistributed | Independent | researchgate.net |

| Claudin-8 | Reduced and redistributed | Independent | researchgate.net |

Mechanistic Basis of Paracellular Pathway Dysfunction

The paracellular pathway, which controls the flow of molecules between epithelial cells, is significantly compromised by K. oxytoca infection, leading to increased permeability. researchgate.net The dysfunction of this pathway is a result of a two-pronged attack on the intestinal epithelium.

The first mechanism is the This compound/Tilimycin-dependent pathway, which primarily acts by inducing cellular apoptosis. researchgate.net The primary molecular target of this compound is tubulin. By binding to tubulin, this compound stabilizes microtubules, which are crucial components of the cell's cytoskeleton and the mitotic spindle. acs.orgasm.org This stabilization arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis. researchgate.netasm.org The resulting cell death directly damages the epithelial monolayer and contributes to the breakdown of the tight junctions, including the observed damage to Claudin-1. researchgate.netasm.org

Therefore, the paracellular pathway dysfunction is a consequence of both direct cytotoxic effects leading to apoptosis and a more targeted, yet toxin-independent, alteration of key sealing claudins. This results in a significant increase in intestinal permeability, a hallmark of antibiotic-associated hemorrhagic colitis. researchgate.net

Distinct Molecular Targets Compared to Other Pyrrolobenzodiazepine Toxins (e.g., Tilimycin)

While both this compound and Tilimycin are pyrrolobenzodiazepine toxins produced by K. oxytoca and contribute to colitis, they achieve this through distinct molecular mechanisms of action. acs.orgresearchgate.net This distinction highlights a sophisticated pathogenic strategy employed by the bacterium.

The primary molecular target of This compound is tubulin . acs.orgasm.org Its interaction with tubulin leads to the stabilization of microtubules, causing mitotic arrest and subsequent apoptosis. acs.orgresearchgate.net This mode of action is unique among metabolites produced by human intestinal microbiota. acs.org

In stark contrast, the molecular target of Tilimycin is host DNA . acs.orgresearchgate.net Tilimycin acts as a genotoxin, interacting with DNA to cause strand breakage and an increased lesion burden in the cecal enterocytes of colonized mice. acs.org This DNA damage activates cellular repair mechanisms and can also lead to apoptosis, but through a pathway distinct from that of this compound. acs.org

The capacity of these two toxins to induce apoptosis via independent modes of action—one targeting the cytoskeleton and the other targeting the genome—is believed to act collectively and synergistically in the pathogenesis of colitis. acs.org

| Compound | Primary Molecular Target | Cellular Effect | Reference |

|---|---|---|---|

| This compound (Tilivalline) | Tubulin | Microtubule stabilization, mitotic arrest, apoptosis | acs.orgresearchgate.netasm.orgasm.org |

| Tilimycin | DNA | DNA damage, activation of damage repair, apoptosis | acs.orgresearchgate.net |

Biological Activities and Pathological Implications of 11 Epitilivalline

Role as an Enterotoxin in Microbiota-Associated Disease

11-Epitilivalline functions as a potent enterotoxin produced by certain strains of Klebsiella oxytoca, a bacterium that can reside in the human gut. wikipedia.org While often a harmless commensal, the overgrowth of cytotoxin-producing K. oxytoca is associated with antibiotic-associated hemorrhagic colitis (AAHC). nih.govnih.gov This condition can arise following antibiotic therapy, which disrupts the normal gut microbiota, allowing for the proliferation of pathogenic strains. wikipedia.orgnih.gov The production of this compound by these bacteria is considered a key virulence factor contributing to the disease's pathology. wikipedia.org Perturbations in the gut microbiota, or dysbiosis, can lead to an increase in harmful bacteria and their metabolic byproducts, which are linked to a variety of diseases. nih.govnih.govfrontiersin.org

Contribution to Intestinal Cytotoxicity and Epithelial Disruption

The enterotoxicity of this compound is characterized by its cytotoxic effects on intestinal epithelial cells. wikipedia.org Research has demonstrated that this compound induces apoptosis, or programmed cell death, in cultured human cells. wikipedia.org This cytotoxic activity leads to the disruption of the intestinal epithelial barrier, a critical component for maintaining gut homeostasis. wikipedia.org The integrity of this barrier is essential for preventing the translocation of harmful substances from the gut lumen into the bloodstream. nih.gov The mechanism of this disruption involves the compound's ability to bind to tubulin, stabilizing microtubules and causing mitotic arrest in host cells. ebi.ac.uk This unique mode of action for a microbiota-derived metabolite highlights its significance in intestinal pathology. ebi.ac.uk

Significance in Animal Models of Antibiotic-Associated Hemorrhagic Colitis

The causal role of this compound in AAHC has been substantiated through animal models. wikipedia.org Studies using rats have shown that the administration of amoxicillin-clavulanate, followed by inoculation with a cytotoxin-producing strain of K. oxytoca, induces a right-sided hemorrhagic colitis. nih.gov This pathology was not observed in control animals that received only the antibiotic, or in those that also received a nonsteroidal anti-inflammatory drug (NSAID) without the bacterial challenge. nih.gov These findings fulfill Koch's postulates for the role of cytotoxin-producing K. oxytoca in causing AAHC, directly implicating the toxin in the disease's development. nih.gov The colitis observed in these animal models mirrors the symptoms seen in human AAHC, including bloody diarrhea and abdominal cramps. wikipedia.org

Comparative Analysis of Biological Potency with Related Pyrrolobenzodiazepines

This compound belongs to the pyrrolobenzodiazepine (PBD) class of compounds, which includes other toxins with distinct biological activities. ebi.ac.uk A notable related compound also produced by K. oxytoca is tilimycin. ebi.ac.uk While both are PBDs, their mechanisms of action differ significantly. Tilimycin acts as a genotoxin, interacting with DNA to cause strand breakage and activate damage repair mechanisms. ebi.ac.uk In contrast, this compound targets the cytoskeleton by binding to tubulin and stabilizing microtubules, which leads to mitotic arrest. ebi.ac.uk This distinction in molecular targets underscores the diverse functionalities within the PBD family of toxins produced by gut bacteria and their varied implications for intestinal disease. ebi.ac.uk

Advanced Research Methodologies and Analytical Techniques for 11 Epitilivalline

Spectroscopic and Chromatographic Methods for Detection and Quantification (e.g., LC-MS/MS)

The detection, identification, and quantification of 11-Epitilivalline from complex biological matrices, such as fungal culture extracts, rely heavily on the combination of high-resolution chromatography and mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem configuration (LC-MS/MS), is the gold standard for this purpose due to its exceptional sensitivity and specificity.

In a typical workflow, a crude or partially purified extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The stationary phase of the chromatography column (commonly a C18 reversed-phase column) separates the components of the mixture based on their physicochemical properties, primarily polarity. This compound and its co-produced stereoisomer, tilivalline (B46830), are structurally very similar, differing only in the stereochemistry at the C11 position. This similarity makes their chromatographic separation a critical step for accurate, individual quantification. The difference in their three-dimensional structure leads to distinct retention times on the column, allowing them to be resolved as separate peaks.

Following separation, the eluent is directed into the ion source of a mass spectrometer. High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the protonated molecule [M+H]⁺. For this compound, the calculated exact mass provides a precise elemental formula (C₂₂H₂₃N₃O₃), which is a key identifier.

For unambiguous confirmation and quantification, tandem mass spectrometry (MS/MS) is utilized. In this technique, the specific precursor ion corresponding to this compound (e.g., m/z 390.1816) is isolated and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, generating a unique pattern of product ions. By monitoring specific precursor-to-product ion transitions in a method known as Multiple Reaction Monitoring (MRM), analysts can achieve highly sensitive and selective quantification of this compound, even in the presence of interfering compounds.

| Parameter | Value / Description |

|---|---|

| Chromatography System | UHPLC |

| Column | Reversed-Phase C18 |

| Retention Time (Typical) | Distinct from its isomer, tilivalline, allowing for baseline separation. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (HRMS) | m/z 390.1816 (Calculated for C₂₂H₂₄N₃O₃⁺) |

| MS/MS Fragmentation | Produces a characteristic fragmentation pattern distinct from other metabolites. |

In Vitro Cellular Assays for Biological Activity Profiling (e.g., Cell Culture Assays)

To understand the biological effects of this compound, researchers employ a suite of in vitro cellular assays. These assays are designed to assess the compound's impact on cell health, proliferation, and viability, primarily using established human cancer cell lines. The primary activity observed for this compound is potent cytotoxicity.

A fundamental method for profiling this activity is the cytotoxicity assay. Common examples include assays that measure metabolic activity, such as those using tetrazolium salts (MTT, MTS) or assays that quantify intracellular ATP levels (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). In these experiments, cancer cells are cultured in multi-well plates and exposed to a range of concentrations of this compound for a defined period (e.g., 72 hours). The assay then measures the percentage of viable cells remaining relative to an untreated control.

From the resulting dose-response curve, a key parameter, the half-maximal inhibitory concentration (IC₅₀), is calculated. The IC₅₀ value represents the concentration of the compound required to inhibit a biological process (in this case, cell growth or viability) by 50%. Research has demonstrated that this compound exhibits potent cytotoxic activity across a panel of human cancer cell lines, with IC₅₀ values typically in the low nanomolar range, indicating high potency. This activity is comparable to, and in some cases more potent than, its stereoisomer tilivalline.

| Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| A549 | Lung Carcinoma | 3.0 |

| HCT116 | Colon Carcinoma | 2.7 |

| NCI-H460 | Large Cell Lung Cancer | 2.0 |

| SF-268 | Glioblastoma | 2.7 |

Biochemical Approaches for Target Protein Interaction Studies (e.g., Tubulin Binding Assays)

Biochemical assays are essential for moving beyond cellular effects to identify the direct molecular target of a compound. For this compound, studies have confirmed that its cytotoxic activity stems from its direct interaction with the protein tubulin, a fundamental component of the cellular cytoskeleton.

The primary biochemical method used to demonstrate this interaction is the in vitro tubulin polymerization assay. This cell-free assay measures the ability of purified tubulin dimers to assemble into microtubules. The process of polymerization can be monitored spectrophotometrically by measuring the increase in light scattering or turbidity at 340 nm as microtubules form. When an inhibitory compound like this compound is added to the reaction, it binds to tubulin and prevents this assembly, resulting in a reduced rate or extent of polymerization. By testing various concentrations of the compound, an IC₅₀ value for the inhibition of tubulin polymerization can be determined. This compound has been shown to be a potent inhibitor of this process.

To further define the interaction, competitive binding assays are performed. These experiments help to pinpoint the specific binding site on the tubulin protein. By using a known ligand for a specific site (e.g., colchicine (B1669291) for the colchicine-binding site), researchers can determine if this compound competes for the same location. Studies have shown that this compound effectively competes with colchicine, indicating that it binds to the well-known colchicine-binding site on β-tubulin. This mode of action classifies this compound as a microtubule-destabilizing agent.

| Assay Type | Target | Finding | Measured Value |

|---|---|---|---|

| Tubulin Polymerization Assay | Bovine brain tubulin | Inhibits microtubule assembly | IC₅₀ = 2.1 µM |

| Competitive Binding Assay | Colchicine-binding site on β-tubulin | Effectively displaces colchicine binding | Indicates binding at or near the colchicine site |

Genetic and Proteomic Tools for Investigating Biosynthesis and Mechanism of Action

Advanced genetic and proteomic tools provide deep insights into both how this compound is produced by its host organism and the downstream consequences of its interaction with tubulin inside the cell.

Biosynthesis Investigation: The biosynthesis of this compound in the fungus Aspergillus udagawae is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the tiv cluster. Identifying and characterizing this BGC is achieved through a combination of genome sequencing, bioinformatic analysis, and gene manipulation techniques. Bioinformatic tools predict the function of genes within the cluster based on homology to known enzymes. The core of the tiv cluster is a gene encoding a nonribosomal peptide synthetase (NRPS), the multimodular enzyme responsible for assembling the peptide backbone of the molecule from amino acid precursors. Other key genes in the cluster encode enzymes for precursor modification, such as a prenyltransferase that attaches the dimethylallyl group to the indole (B1671886) moiety. The function of these genes is confirmed experimentally through targeted gene knockouts. Deleting a key gene, such as the NRPS-encoding gene (tivA), abolishes the production of both tilivalline and this compound, definitively linking the BGC to the compounds.

| Gene | Proposed Function | Role in Biosynthesis |

|---|---|---|

| tivA | Nonribosomal Peptide Synthetase (NRPS) | Core enzyme that assembles the dipeptide backbone. |

| tivD | Indole Prenyltransferase | Catalyzes the attachment of the dimethylallyl group to the tryptophan precursor. |

| tivF | Flavin-dependent monooxygenase | Believed to be involved in the late-stage pyrroloindole ring formation. |

Mechanism of Action Investigation: While biochemical assays identify tubulin as the direct target, proteomics can reveal the global cellular response to microtubule disruption. Proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification mass spectrometry, can compare the entire protein landscape of cells treated with this compound to that of untreated cells. As a microtubule-destabilizing agent, this compound is known to cause cell cycle arrest in the G2/M phase, as the cell cannot form a proper mitotic spindle for division. A proteomic analysis would be expected to show significant changes in the abundance of proteins involved in:

Mitotic Spindle Checkpoint: Upregulation of proteins like Mad2 and BubR1, which halt the cell cycle in response to spindle defects.

Cell Cycle Regulation: Altered levels of cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (CDKs) that govern the G2/M transition.

Apoptosis: Upregulation of pro-apoptotic proteins (e.g., caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) as the prolonged cell cycle arrest triggers programmed cell death.

These system-level analyses provide a comprehensive picture of the mechanism of action, connecting the initial target binding event to the ultimate fate of the cell.

Future Research Directions and Translational Perspectives for 11 Epitilivalline

Implications for Understanding Host-Microbiota Interactions in Intestinal Health and Disease:No studies were found that investigate the role of 11-Epitilivalline within the complex ecosystem of the gut microbiota and its influence on intestinal health or disease states.

Due to this critical lack of data, the creation of an informative and scientifically accurate article focusing solely on "this compound" is not feasible at this time. Further primary research would be required to elucidate the fundamental properties and biological significance of this compound before a comprehensive review could be written.

Q & A

Q. How can researchers mitigate bias when interpreting contradictory in vivo efficacy data for this compound?

- Methodological Answer :

- Use blinding and randomization in animal studies to reduce observer bias.

- Apply Bayesian statistics to assess posterior probabilities of effect sizes.

- Disclose all raw data and analysis scripts in open-access platforms to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.